N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with a molecular formula of C24H20Cl2N4OS and a molecular weight of 483.423 g/mol . This compound is known for its unique structural features, which include a benzimidazole ring, a dichlorophenyl group, and a thioacetohydrazide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide under specific reaction conditions The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process
Chemical Reactions Analysis
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. The benzimidazole ring is known to bind to various biological receptors, potentially inhibiting or modulating their activity. Additionally, the thioacetohydrazide moiety may play a role in the compound’s biological activity by interacting with cellular enzymes and proteins .
Comparison with Similar Compounds
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can be compared to other similar compounds, such as:
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different biological activities.
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide: Another structurally related compound with variations in the substitution pattern, potentially leading to unique properties and applications.
These comparisons highlight the uniqueness of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide and its potential for further research and development.
Properties
Molecular Formula |
C24H20Cl2N4OS |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-16-9-11-17(12-10-16)14-30-21-8-3-2-7-20(21)28-24(30)32-15-22(31)29-27-13-18-5-4-6-19(25)23(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b27-13+ |
InChI Key |
NDROOVXWGLQGSV-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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